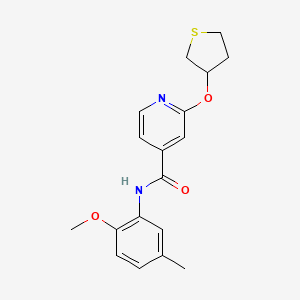
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as MN-64, is a novel compound that has been synthesized for scientific research purposes. This compound has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects through multiple mechanisms of action. In cancer cells, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibits tubulin polymerization, which disrupts the microtubule network and prevents cell division. In Alzheimer's disease, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibits the formation of beta-amyloid plaques by blocking the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid. In Parkinson's disease, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects through its antioxidant properties, which may protect dopaminergic neurons from oxidative stress.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In Alzheimer's disease, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide reduces the accumulation of beta-amyloid plaques in the brain, which may slow the progression of the disease. In Parkinson's disease, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide may protect dopaminergic neurons from oxidative stress, which is a key factor in the development of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has several advantages for lab experiments. It is a potent inhibitor of tubulin polymerization, which makes it a useful tool for studying the microtubule network in cells. It also has antioxidant properties, which make it a useful tool for studying oxidative stress in cells. However, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has some limitations for lab experiments. It is a relatively new compound, and its effects on cells and organisms are not fully understood. Additionally, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. One area of research could focus on the development of N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide derivatives with improved potency and selectivity. Another area of research could focus on the use of N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide as a tool for studying the microtubule network in cells. Additionally, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide could be studied for its potential as a treatment for other diseases, such as multiple sclerosis and Huntington's disease. Finally, further research could be conducted to better understand the biochemical and physiological effects of N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, which could lead to the development of new therapeutic strategies.
Méthodes De Synthèse
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can be synthesized using a multi-step process, including the reaction of 2,5-dimethoxytoluene with sodium hydride to form the corresponding carbanion, which is then reacted with isonicotinoyl chloride to form N-(2-methoxy-5-methylphenyl)isonicotinamide. This compound is then reacted with tetrahydrothiophene-3-ol to form N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been studied for its potential as a therapeutic agent for various diseases. In cancer research, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has shown promising results as a potent inhibitor of tubulin polymerization, which is essential for cell division. N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, N-(2-methoxy-5-methylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been studied for its potential as a treatment for Parkinson's disease, as it has been shown to possess antioxidant properties that may protect dopaminergic neurons from oxidative stress.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-3-4-16(22-2)15(9-12)20-18(21)13-5-7-19-17(10-13)23-14-6-8-24-11-14/h3-5,7,9-10,14H,6,8,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJOGLZAXWTOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

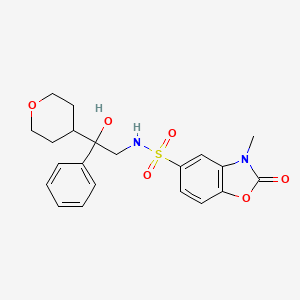
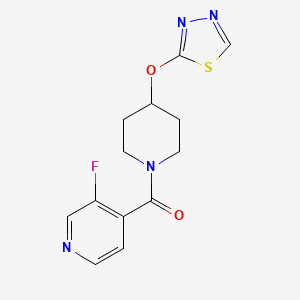

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2852253.png)
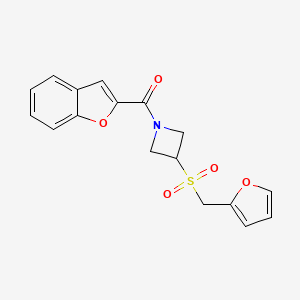

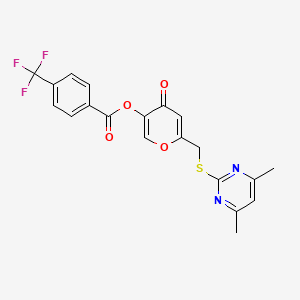
![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2852260.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide](/img/structure/B2852261.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride](/img/structure/B2852264.png)

![3-allyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852270.png)
